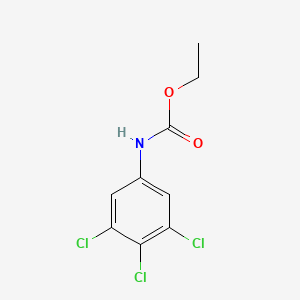
Chloro(dimethylamino)methylsilyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylchloro(dimethylamino)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, a chlorine atom, and a dimethylamino group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylchloro(dimethylamino)silane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
(CH3)2NH+CH3SiCl3→CH3SiCl(N(CH3)2)+HCl
Industrial Production Methods
In industrial settings, the production of methylchloro(dimethylamino)silane involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the appropriate temperature and pressure, ensuring efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Water: Hydrolysis reactions typically involve water or aqueous solutions.
Catalysts: Certain reactions may require catalysts to proceed efficiently, such as acid or base catalysts in hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Silanols: Produced via hydrolysis.
Various Organosilicon Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Methylchloro(dimethylamino)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in the preparation of silicon-based materials.
Biology: Employed in the modification of surfaces for biological assays and in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and in the synthesis of medical-grade silicones.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.
Mecanismo De Acción
The mechanism by which methylchloro(dimethylamino)silane exerts its effects involves the reactivity of the silicon-chlorine and silicon-nitrogen bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of siloxane bonds in polymerization processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminosilane: Similar structure but lacks the chlorine atom.
Methylchlorosilane: Contains a chlorine atom but lacks the dimethylamino group.
Trimethylsilyl Chloride: Contains three methyl groups and a chlorine atom.
Uniqueness
Methylchloro(dimethylamino)silane is unique due to the presence of both a chlorine atom and a dimethylamino group bonded to the silicon atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical processes and applications.
Propiedades
Número CAS |
26939-73-1 |
|---|---|
Fórmula molecular |
C3H9ClNSi |
Peso molecular |
122.65 g/mol |
InChI |
InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3 |
Clave InChI |
FEPLLNCIUACIHL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)


![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)

![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
